molecular formula C22H23NO4 B2713420 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid CAS No. 632350-45-9

1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid

Cat. No.: B2713420
CAS No.: 632350-45-9
M. Wt: 365.429
InChI Key: WVJOHQNQAXAVJQ-UHFFFAOYSA-N
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Description

1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an azepane ring. This compound is primarily used in peptide synthesis as a protecting group for amino acids, ensuring that specific reactions occur without interference from other functional groups.

Preparation Methods

The synthesis of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid typically involves the following steps:

    Fmoc Protection: The azepane-2-carboxylic acid is reacted with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the Fmoc-protected azepane-2-carboxylic acid.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further use.

Industrial production methods may involve similar steps but are scaled up and optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free azepane-2-carboxylic acid.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other nucleophiles.

    Oxidation and Reduction: While the compound itself is relatively stable, its derivatives can undergo oxidation and reduction reactions depending on the functional groups present.

Common reagents used in these reactions include bases like piperidine for deprotection and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid has several applications in scientific research:

    Peptide Synthesis: It is widely used as a protecting group for amino acids in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides.

    Medicinal Chemistry: The compound is used in the synthesis of peptide-based drugs, where it helps protect functional groups during the synthesis process.

    Biological Studies: Researchers use this compound to study protein-protein interactions and enzyme mechanisms by incorporating it into synthetic peptides.

Mechanism of Action

The primary mechanism of action for 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid involves its role as a protecting group. The Fmoc group prevents unwanted reactions at the amino group of the azepane-2-carboxylic acid during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for controlled deprotection and subsequent reactions.

Comparison with Similar Compounds

1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid can be compared with other Fmoc-protected amino acids and derivatives:

The uniqueness of this compound lies in its azepane ring, which provides different steric and electronic properties compared to other Fmoc-protected amino acids.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)azepane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)20-12-2-1-7-13-23(20)22(26)27-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,1-2,7,12-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJOHQNQAXAVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632350-45-9
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-2-carboxylic acid
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